molecular formula C11H13NO2 B13146475 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

Cat. No.: B13146475
M. Wt: 191.23 g/mol
InChI Key: ONPWHMSLIPYJQL-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine is a chemical compound with a unique structure that includes a cyclopropane ring attached to a benzodioxin moiety

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin moiety or the cyclopropane ring are replaced with other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but common targets include neurotransmitter receptors and bacterial enzymes .

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of the benzodioxin moiety and the cyclopropane ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H13NO2/c12-11(3-4-11)8-1-2-9-10(7-8)14-6-5-13-9/h1-2,7H,3-6,12H2

InChI Key

ONPWHMSLIPYJQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

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